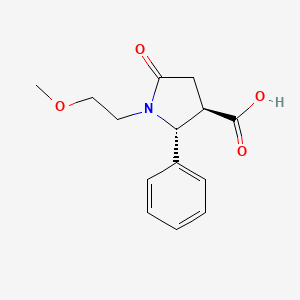
(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, or MOPC, is an organic compound with a broad range of applications in scientific research. It is a derivative of the amino acid lysine and is part of the pyrrolidine family of compounds. MOPC is used in a variety of experiments to study the structure and function of proteins, as well as to study the biochemical and physiological effects of compounds. It has been used to study the effects of drugs on the human body and to develop new compounds for therapeutic applications. MOPC is a versatile compound that can be used in a variety of laboratory experiments, and has many advantages and limitations.
Mecanismo De Acción
MOPC is an organic compound that binds to proteins and affects their structure and function. It binds to amino acids in proteins and alters their conformation, which can affect their activity and interactions with other molecules. MOPC can also bind to receptors in the cell membrane and affect their function. It can also affect the activity of enzymes and other proteins in the cell.
Biochemical and Physiological Effects
MOPC has been shown to have a variety of biochemical and physiological effects. It can affect the activity of enzymes and other proteins in the cell, as well as affecting the activity of receptors in the cell membrane. It can also affect the structure and function of proteins, as well as the activity of hormones. MOPC has also been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOPC has many advantages for laboratory experiments. It is a versatile compound that can be used in a variety of experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also relatively non-toxic and has low toxicity in humans. However, MOPC has some limitations for laboratory experiments. It is not very soluble in water and can be difficult to work with in aqueous solutions. It is also not very stable in acidic conditions and can decompose quickly.
Direcciones Futuras
MOPC has many potential future directions. It could be used to develop new drugs for therapeutic applications, such as cancer and inflammation. It could also be used to study the effects of environmental pollutants on organisms. It could also be used to study the effects of hormones on cells and to study the effects of drugs on the brain. Additionally, MOPC could be used to develop new compounds for use in laboratory experiments. Finally, MOPC could be used to study the structure and function of proteins and to develop new compounds for therapeutic applications.
Métodos De Síntesis
MOPC can be synthesized through two main methods: the Strecker synthesis and the Knoevenagel condensation. The Strecker synthesis involves the reaction of cyanide with an aldehyde in the presence of a base, such as sodium hydroxide, to form a nitrile. The nitrile is then reacted with an amine, such as lysine, to form a pyrrolidine. The pyrrolidine is then reacted with an acid, such as acetic acid, to form MOPC. The Knoevenagel condensation involves the reaction of an aldehyde with an amine in the presence of a base, such as sodium hydroxide, to form an imine. The imine is then reacted with an acid, such as acetic acid, to form MOPC.
Aplicaciones Científicas De Investigación
MOPC has a wide range of applications in scientific research. It is used in a variety of experiments to study the structure and function of proteins, as well as to study the biochemical and physiological effects of compounds. It is used to study the effects of drugs on the human body and to develop new compounds for therapeutic applications. MOPC is also used in experiments to study the effects of environmental pollutants on organisms. It is used to study the effects of hormones on cells and to study the effects of drugs on the brain.
Propiedades
IUPAC Name |
(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-8-7-15-12(16)9-11(14(17)18)13(15)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3,(H,17,18)/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLDIFNJOLYNQS-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2779446.png)

![3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2779449.png)
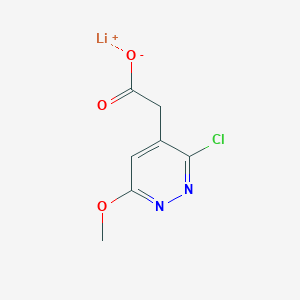
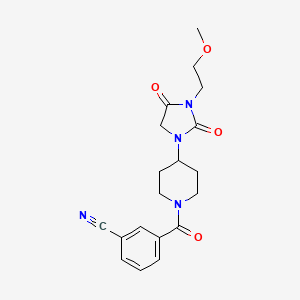
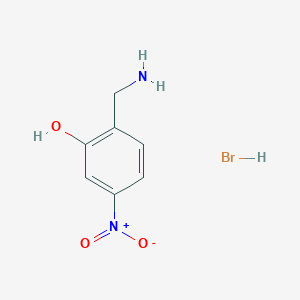
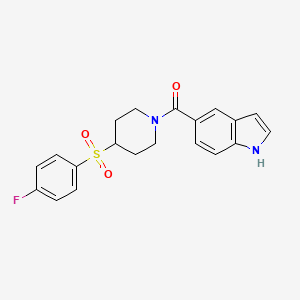
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2779459.png)

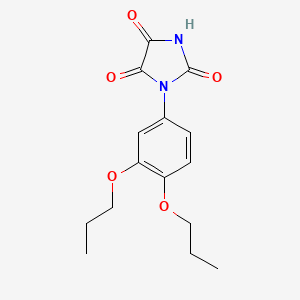
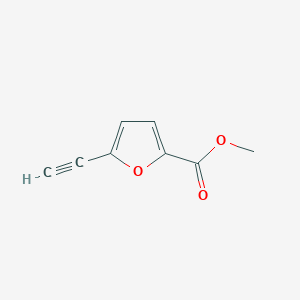
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2779467.png)